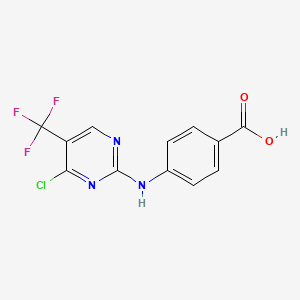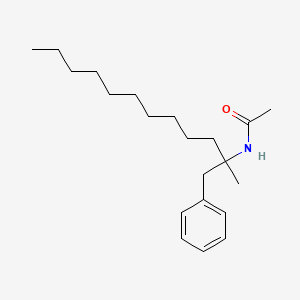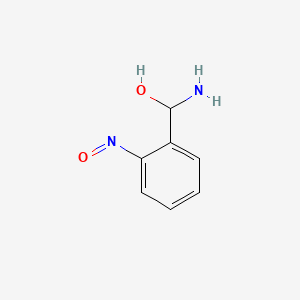
Amino(2-nitrosophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(2-nitrosophenyl)methanol is an organic compound characterized by the presence of an amino group, a nitroso group, and a hydroxyl group attached to a benzene ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino(2-nitrosophenyl)methanol typically involves the nitration of aniline derivatives followed by reduction and subsequent functional group transformations. One common method includes the nitration of 2-nitroaniline to form 2-nitro-5-nitrosoaniline, which is then reduced to 2-amino-5-nitrosoaniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: Amino(2-nitrosophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (F, Cl, Br, I) and nucleophiles (amines) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted anilines, nitroso compounds, and hydroxylated derivatives.
Scientific Research Applications
Amino(2-nitrosophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as an intermediate in the production of dyes and pigments.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt bacterial communication.
Mechanism of Action
The mechanism by which Amino(2-nitrosophenyl)methanol exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial quorum sensing, it binds to the enzyme PqsD, disrupting the biosynthesis of signal molecules essential for bacterial communication . This inhibition leads to a reduction in biofilm formation and virulence factor production, making it a promising candidate for antimicrobial therapies.
Comparison with Similar Compounds
2-Nitrophenylmethanol: Shares a similar structure but lacks the amino group.
2-Amino-5-nitrophenylmethanol: Similar but with different substitution patterns.
2-Nitroaniline: Lacks the hydroxyl group but shares the nitro and amino functionalities.
Uniqueness: Amino(2-nitrosophenyl)methanol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct reactivity and potential biological activity
Properties
CAS No. |
639030-10-7 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
amino-(2-nitrosophenyl)methanol |
InChI |
InChI=1S/C7H8N2O2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4,7,10H,8H2 |
InChI Key |
OVRUCIHLTNBACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(N)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B12587258.png)
![N-(3-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12587263.png)
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;sulfuric acid](/img/structure/B12587278.png)
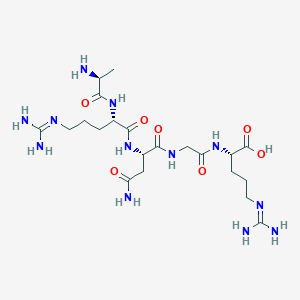

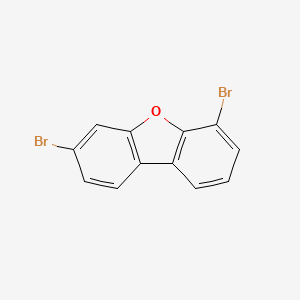
![2-[(2S)-1-([1,1'-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole](/img/structure/B12587303.png)
![Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12587307.png)
![5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12587313.png)
![2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro-](/img/structure/B12587315.png)
